

The Environmental Fate and Degradation of Endothall: A Technical Guide

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Compound of Interest

Compound Name: Endothall

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Endothall, a dicarboxylic acid herbicide, is widely utilized for the control of aquatic and terrestrial weeds. Its environmental persistence and degradation are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the environmental fate of **Endothall**, detailing its degradation pathways, the influence of various environmental factors, and the experimental protocols used to study its behavior.

Principal Degradation Pathways and Environmental Persistence

The primary mechanism for the dissipation of **Endothall** from the environment is microbial degradation.^{[1][2][3]} Abiotic processes such as photolysis and hydrolysis are generally not considered significant contributors to its breakdown under most environmental conditions.^{[1][4]}

Microbial Degradation

Microorganisms in soil and aquatic sediments are the key drivers of **Endothall** degradation.^[1]^[3] The process is significantly more rapid under aerobic conditions compared to anaerobic environments.^{[4][5]} Several studies have demonstrated that the presence of sediment, which harbors a rich microbial community, is crucial for the breakdown of **Endothall** in aquatic systems.^{[1][3]} In the absence of sediment, degradation is minimal.^[3]

The rate of microbial degradation is influenced by several factors:

- **Oxygen Availability:** Aerobic conditions promote rapid degradation, while anaerobic conditions lead to significantly longer persistence.[4][5]
- **Temperature:** Higher water temperatures increase the rate of microbial activity and, consequently, the degradation of **Endothall**. [2] The half-life can be considerably shorter at higher temperatures.[5]
- **Microbial Community:** The presence of adapted microbial populations can lead to a more rapid breakdown of the herbicide.[3] Studies have shown that pre-exposure of a microbial community to **Endothall** can reduce the lag phase before degradation begins.[3] The bacterium *Arthrobacter* sp. has been identified as capable of utilizing **Endothall** as a sole carbon source.
- **Organic Matter:** The content of organic matter in soil can influence **Endothall**'s persistence, with higher organic content potentially prolonging its half-life.[4][5]

The primary breakdown product of **Endothall** under aerobic conditions is glutamic acid, a naturally occurring amino acid that is readily consumed by other microorganisms.[2][4][6] Other minor metabolites that have been suggested include aspartic acid and citric acid.[6]

Abiotic Degradation

Hydrolysis: **Endothall** is generally stable to hydrolysis at acidic (pH 5) and alkaline (pH 9) conditions.[6] However, one study submitted by the manufacturer indicated a very long half-life of 2825 days at a neutral pH of 7.[6] This suggests that chemical hydrolysis is not a significant degradation pathway.

Photolysis: Photodegradation is not considered a major fate process for **Endothall**. [4][7] Studies have shown it to be stable to photolysis at pH 7 and 9.[6] One study noted a shorter half-life at pH 5 under xenon lamp exposure, though the labeled compound could not be fully accounted for.[6]

Quantitative Degradation Data

The persistence of **Endothall** in the environment is typically quantified by its half-life ($t_{1/2}$), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize quantitative data from various studies.

Environment	Condition	Half-life (t _{1/2})	Reference(s)
Aquatic	Aerobic	< 7 days	[4]
Anaerobic	10 days	[6]	
Pond Water (non-sterilized)	4 days (for 50% degradation)	[6]	
Pond Water (sterilized)	No significant degradation after 9 days	[6]	
Experimental Greenhouse Pools	4 days	[6]	
Irrigation Supply Ponds	12 days	[6]	
Surface Water (at 22.2°C / 72°F)	4 - 7 days	[5]	
Surface Water (at 7.2°C / 45°F)	14 - 21 days	[5]	[4]
Surface Water (at 26.7°C / 80°F)	1.5 days (36 hours)	[5]	
Soil	Aerobic	4 - 9 days	
Clay Soils	4 - 5 days	[8]	
High Organic Content Soils	9 days	[8]	

Experimental Protocols

The study of **Endothall**'s environmental fate and degradation relies on robust analytical methodologies. The following sections detail common experimental protocols.

Analysis of Endothall in Water (Based on EPA Method 548.1)

This method is designed for the determination of **Endothall** in drinking water sources and finished drinking water.[\[9\]](#)[\[10\]](#)

3.1.1 Sample Collection and Preservation:

- Collect grab samples in glass containers.
- If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.
- Samples must be cooled to 4°C and stored in the dark.
- The holding time before extraction is 7 days.[\[9\]](#)

3.1.2 Extraction:

- A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing an anion exchanger.[\[9\]](#)
- The cartridge is eluted with acidic methanol to recover the **Endothall**.[\[9\]](#)

3.1.3 Derivatization:

- Methylene chloride is added as a co-solvent to the acidic methanol eluate.
- The mixture is heated at 50°C for 30 minutes to form the dimethyl ester of **Endothall**.

3.1.4 Analysis:

- The derivatized extract is analyzed by Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[\[9\]](#)

Analysis of Endothall in Soil

3.2.1 Extraction:

- A 10 g soil sample is extracted with a pH 10 carbonate buffer (0.1M) followed by water.

- The combined extracts are adjusted to pH 2 with phosphoric acid and then centrifuged.

3.2.2 Solid Phase Extraction (SPE):

- The resulting supernatant is then processed using a similar SPE protocol as for water samples.

3.2.3 Analysis:

- For LC-MS analysis, no derivatization is required. The eluent is evaporated and reconstituted in a methanol/water solution.
- For GC analysis, the eluent is heated to form the dimethyl ester, which is then extracted with methylene chloride for analysis.

Mesocosm Studies for Degradation Kinetics

Mesocosm experiments are frequently used to study the degradation of **Endothall** under controlled, semi-natural conditions.[\[1\]](#)[\[3\]](#)

3.3.1 Experimental Setup:

- Plastic or glass tanks are filled with water and sediment from a relevant environmental source.[\[3\]](#)[\[11\]](#)
- Some mesocosms may be set up without sediment to act as controls.[\[3\]](#)
- To study the effect of microbial adaptation, sediment and water from a site with a history of **Endothall** application can be used.[\[3\]](#)
- **Endothall** is applied to the water column at a predetermined concentration.[\[3\]](#)[\[11\]](#)

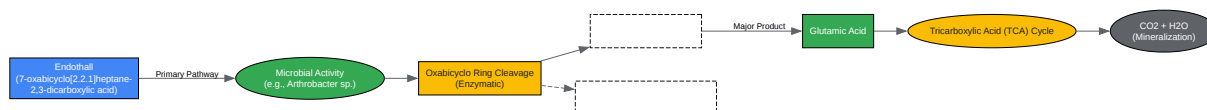
3.3.2 Sampling and Analysis:

- Water samples are collected from the mesocosms at regular intervals (e.g., day 0, 1, 3, 5, 7, 9, 11, 16, and 21).[\[1\]](#)

- Sediment core samples can also be taken to assess partitioning and degradation in the sediment phase.[11]
- The collected samples are then analyzed for **Endothall** concentration using methods such as LC-MS.[1][3]

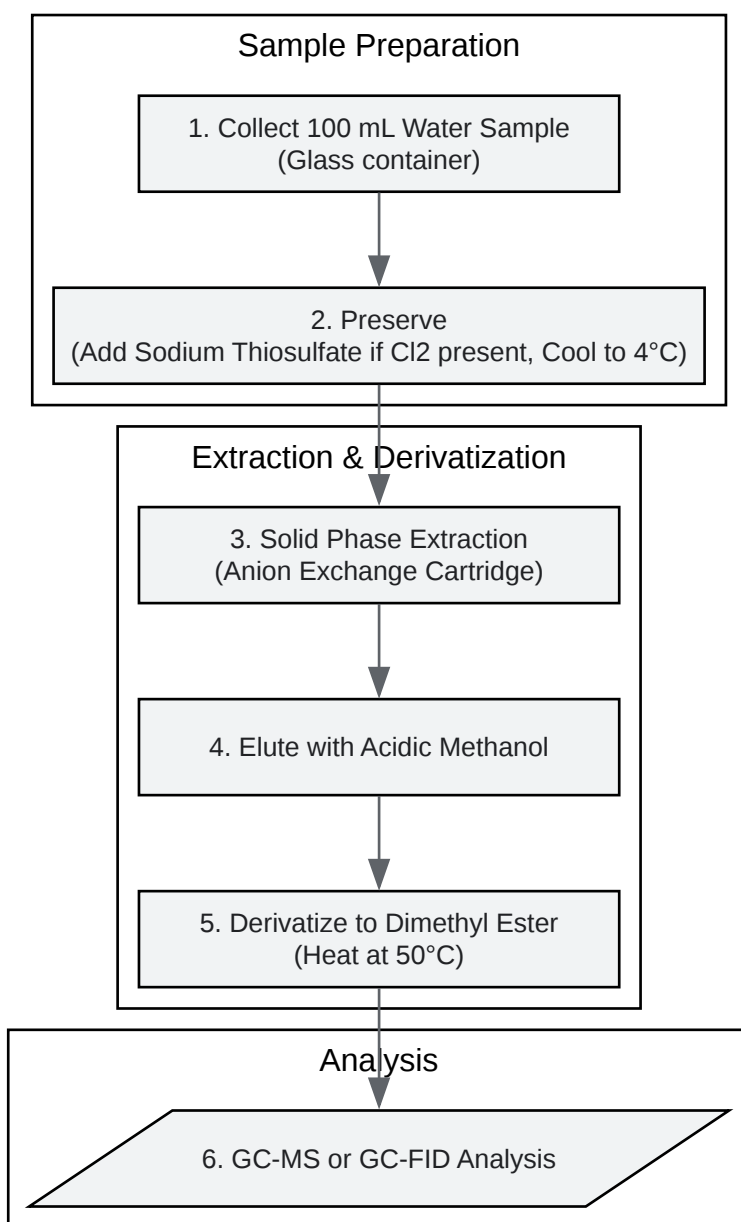
Visualizing Degradation and Experimental Processes

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to **Endothall**'s environmental fate.



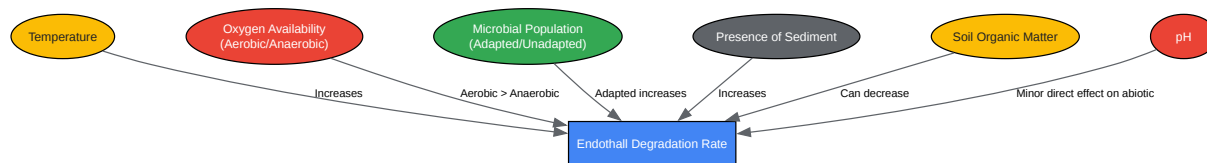
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Caption: Proposed microbial degradation pathway of **Endothall**.



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Caption: Workflow for **Endothall** analysis in water (EPA Method 548.1).



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Caption: Key environmental factors influencing **Endothall** degradation.

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